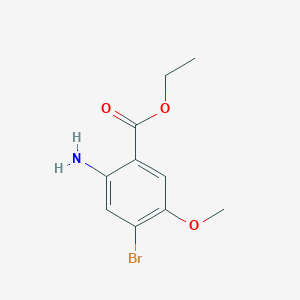

Ethyl 2-amino-4-bromo-5-methoxybenzoate

Description

Ethyl 2-amino-4-bromo-5-methoxybenzoate (CAS: 2060005-49-2) is a brominated aromatic ester with the molecular formula C₁₀H₁₂BrNO₃ and a molecular weight of 274.11 g/mol . Its structure features an amino group at position 2, a bromine atom at position 4, and a methoxy group at position 5 on the benzene ring, with an ethyl ester moiety at the carboxyl position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing radiotracers for imaging bromodomain-containing proteins (e.g., [¹¹C]YL10 for BRD4 BD1 visualization in neurodegenerative diseases) . The ester group in the parent methyl analog (mthis compound) is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, demonstrating its reactivity and utility in further functionalization .

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

ethyl 2-amino-4-bromo-5-methoxybenzoate |

InChI |

InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

JPIGJNBLMRYIQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-bromo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-bromo-5-methoxybenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-5-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-bromo-5-methoxybenzoate has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, molecular data, and applications:

Biological Activity

Ethyl 2-amino-4-bromo-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₀H₁₃BrN₁O₃, with a molecular weight of approximately 274.11 g/mol. The presence of an amino group, a methoxy group, and a bromine atom on the benzene ring contributes to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) were determined to be in the range of 0.03 to 0.125 µg/mL for these pathogens, indicating potent activity .

- Mechanism of Action : The proposed mechanism involves the compound's ability to disrupt bacterial DNA replication and transcription processes. This was evidenced by flow cytometry studies demonstrating cellular permeabilization and inhibition of efflux pumps in bacterial cells treated with sub-minimal inhibitory concentrations .

- Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique positioning of functional groups in this compound, which may influence its reactivity and biological activity. For instance, compounds lacking the amino group or possessing different substituents showed reduced efficacy against microbial strains.

Data Table: Comparative Biological Activities

| Compound Name | MIC (µg/mL) | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | 0.03 - 0.125 | Effective against E. coli | Under investigation |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | 1 | Moderate against E. coli | Limited evidence |

| Ethyl 5-amino-2-bromo-4-methoxybenzoate | 0.008 | Highly effective | Not studied |

Future Directions

The ongoing research into this compound suggests promising avenues for drug development:

- Optimization of Synthesis : Efforts are being made to optimize synthetic pathways to enhance yield and purity for potential pharmaceutical applications.

- Expanded Biological Testing : Further studies are needed to elucidate the full spectrum of biological activities, including potential antiviral properties and mechanisms of action.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-bromo-5-methoxybenzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Bromination : Introducing the bromine substituent at the 4-position using electrophilic aromatic substitution under controlled conditions (e.g., Br₂ in H₂SO₄) .

Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester .

Amination : Introduction of the amino group at the 2-position via nucleophilic substitution or reduction of a nitro precursor .

Q. Purification Methods :

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) impacts crystal purity.

- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) removes byproducts .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Batch Bromination | 65-75 | 90-95 | Br₂, H₂SO₄, 0°C, 2 hrs |

| Flow Reactor Bromination | 85-90 | 98+ | Continuous flow, RT, 30 min |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Key NMR Peaks

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic protons | 6.8-7.5 | 110-150 |

| Methoxy (-OCH₃) | ~3.8 | 55-60 |

| Ethyl ester (-COOEt) | 1.3 (t), 4.3 (q) | 14, 60, 165 |

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer: Regioselectivity is influenced by directing groups:

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between substituents.

- Protection/Deprotection : Temporarily protect the amino group (e.g., acetylation) to isolate bromination at the 4-position .

Q. What computational tools predict reaction pathways for derivatives of this compound?

Methodological Answer:

Q. Example Workflow :

Validate pathways using Gaussian or ORCA for energy barriers .

Q. How does the amino group influence biological activity in SAR studies?

Methodological Answer:

Q. Case Study :

Q. What strategies mitigate byproduct formation during esterification?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates esterification, reducing side reactions .

Q. Table 3: Byproduct Reduction Strategies

| Condition | Byproduct Yield (%) | Mitigation Approach |

|---|---|---|

| High Temp (>100°C) | 25-30 | Lower temp (60-80°C) |

| Excess Ethanol | 15-20 | Stoichiometric alcohol/DCC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.